

DS-1040 Tosylate: Application Notes and Protocols for Thrombotic Disease Research

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Compound of Interest

Compound Name: DS-1040 Tosylate

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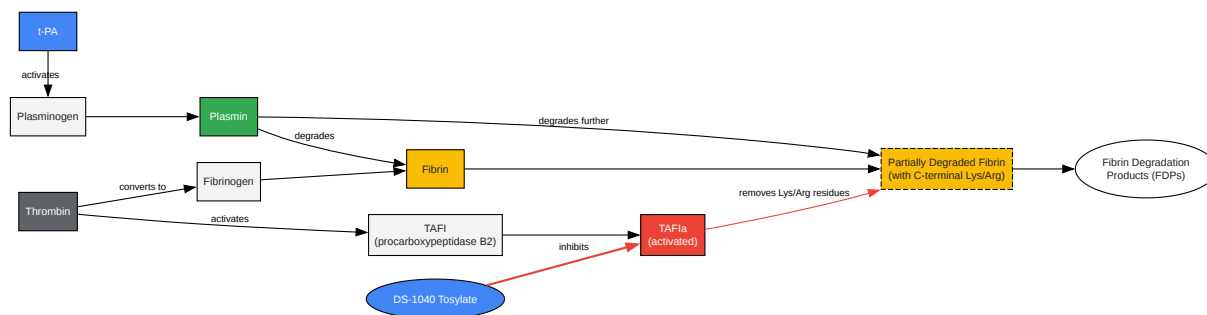
Introduction

DS-1040 tosylate is a novel, orally available, small-molecule inhibitor of activated thrombin-activatable fibrinolysis inhibitor (TAFIa). By targeting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots. This mechanism of action presents a promising therapeutic strategy for the treatment of thrombotic diseases, such as deep vein thrombosis, pulmonary embolism, and ischemic stroke. These application notes provide a comprehensive overview of **DS-1040 tosylate**, including its mechanism of action, pharmacological data, and detailed protocols for preclinical and in vitro evaluation.

Mechanism of Action

DS-1040 selectively inhibits TAFIa, a carboxypeptidase that plays a crucial role in downregulating fibrinolysis.[1] TAFIa removes C-terminal lysine and arginine residues from partially degraded fibrin. These residues are essential binding sites for plasminogen and tissue plasminogen activator (t-PA), which work in concert to convert plasminogen to plasmin, the primary enzyme responsible for fibrin degradation. By inhibiting TAFIa, DS-1040 preserves these lysine and arginine residues on the fibrin surface, thereby promoting the binding of plasminogen and t-PA, accelerating plasmin generation, and enhancing clot lysis.[2]

Below is a diagram illustrating the role of DS-1040 in the fibrinolytic pathway.



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Figure 1. Mechanism of action of **DS-1040 Tosylate** in the fibrinolytic pathway.

Pharmacological Data

In Vitro Potency and Selectivity

DS-1040 demonstrates high potency and selectivity for human TAFIa. The following table summarizes the in vitro inhibitory activity of DS-1040.

Enzyme Target	IC50 (nmol/L)	Fold Selectivity (vs. TAFIa)
Human TAFIa	5.92	-
Human Carboxypeptidase N (CPN)	3,020,000	>500,000
Data sourced from preclinical studies. ^[1]		

Preclinical In Vivo Efficacy

The efficacy of DS-1040 has been evaluated in a rat model of microthrombosis.

Animal Model	Treatment	Outcome
Tissue factor-induced rat microthrombosis	Intravenous DS-1040	Reduced existing fibrin clots in the lung
Post-treatment with enoxaparin	Limited effect on existing clots	
This study highlights the fibrinolytic effect of DS-1040 on established thrombi. [1]		

Clinical Pharmacokinetics in Healthy Volunteers

A first-in-human study of intravenously administered DS-1040 in healthy subjects demonstrated a dose-proportional increase in plasma exposure.

Dose (Single IV Infusion)	Cmax (ng/mL)	AUC (ng·h/mL)
0.1 mg	3.8 ± 1.2	4.8 ± 1.1
0.3 mg	11.2 ± 2.5	14.5 ± 3.2
1 mg	35.9 ± 8.1	48.2 ± 10.9
3 mg	108 ± 23	155 ± 35
10 mg	355 ± 75	530 ± 112
20 mg	710 ± 150	1100 ± 230
40 mg	1450 ± 310	2350 ± 500

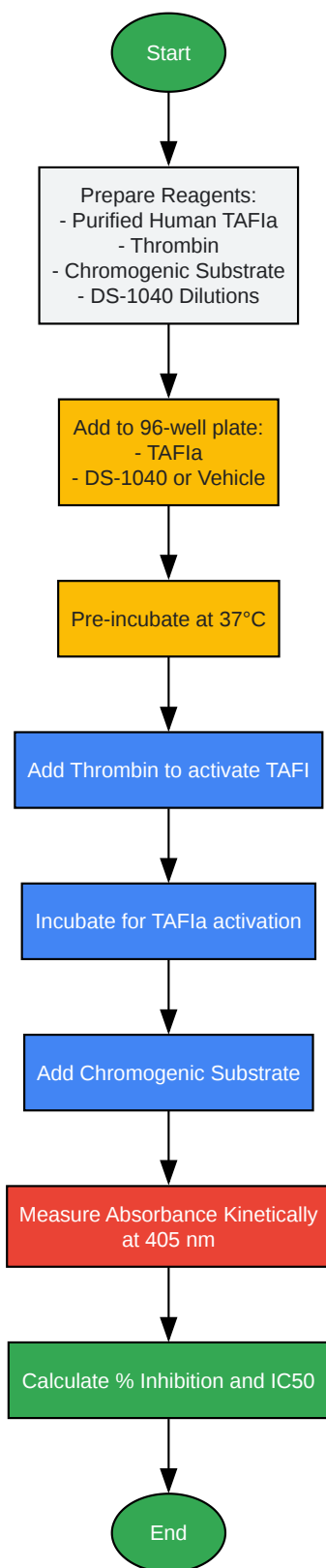
Values are presented as mean ± standard deviation. Data are extrapolated from published graphical representations and should be considered approximate.[\[3\]](#)

An oral formulation of DS-1040 has also been developed and tested in healthy subjects, showing a mean terminal half-life of 17.2 to 24.9 hours.^[4]

Experimental Protocols

Protocol 1: In Vitro TAFla Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of DS-1040 against purified human TAFla.



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Figure 2. Workflow for the in vitro TAFIa inhibition assay.

Materials:

- Purified human TAFI
- Thrombin
- Chromogenic substrate (e.g., Hippuryl-Arg)
- **DS-1040 tosylate**
- Assay buffer (e.g., Tris-HCl with CaCl₂)
- 96-well microplate
- Microplate reader

Procedure:

- Prepare serial dilutions of **DS-1040 tosylate** in assay buffer.
- In a 96-well plate, add TAFI and either DS-1040 dilution or vehicle control.
- Pre-incubate the plate at 37°C for 15 minutes.
- Initiate the activation of TAFI by adding thrombin to each well.
- Incubate at 37°C for 30 minutes to allow for the generation of TAFIa.
- Add the chromogenic substrate to each well to start the enzymatic reaction.
- Immediately begin kinetic measurement of absorbance at 405 nm every minute for 30-60 minutes.
- Calculate the rate of substrate cleavage for each concentration of DS-1040.
- Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value using a suitable software.

Protocol 2: In Vitro Clot Lysis Assay

This protocol provides a method to assess the fibrinolytic potential of DS-1040 in a plasma environment.

Materials:

- Citrated human plasma
- Tissue factor (to initiate clotting)
- Calcium chloride (CaCl₂)
- Tissue plasminogen activator (t-PA)
- **DS-1040 tosylate**
- Assay buffer
- 96-well microplate
- Microplate reader

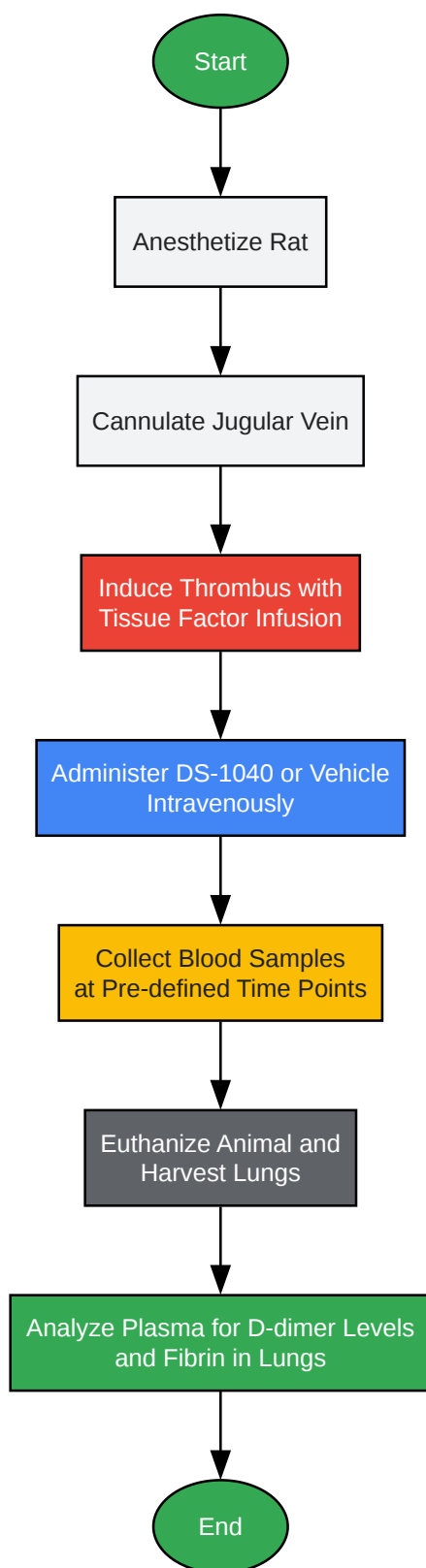
Procedure:

- Prepare dilutions of **DS-1040 tosylate** in assay buffer.
- In a 96-well plate, mix citrated plasma with the DS-1040 dilutions or vehicle control.
- Add tissue factor and CaCl₂ to initiate clot formation.
- Allow the clot to form by incubating at 37°C.
- After clot formation, add a fixed concentration of t-PA to each well to initiate fibrinolysis.
- Monitor the decrease in absorbance at 405 nm over time as the clot lyses.
- The time to 50% clot lysis is determined for each concentration of DS-1040.

- A dose-dependent decrease in the 50% clot lysis time indicates enhanced fibrinolysis.[\[3\]](#)

Protocol 3: Rat Model of Thromboembolism

This in vivo protocol is designed to evaluate the thrombolytic efficacy of DS-1040.



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Figure 3. Experimental workflow for the rat thromboembolism model.

Animals:

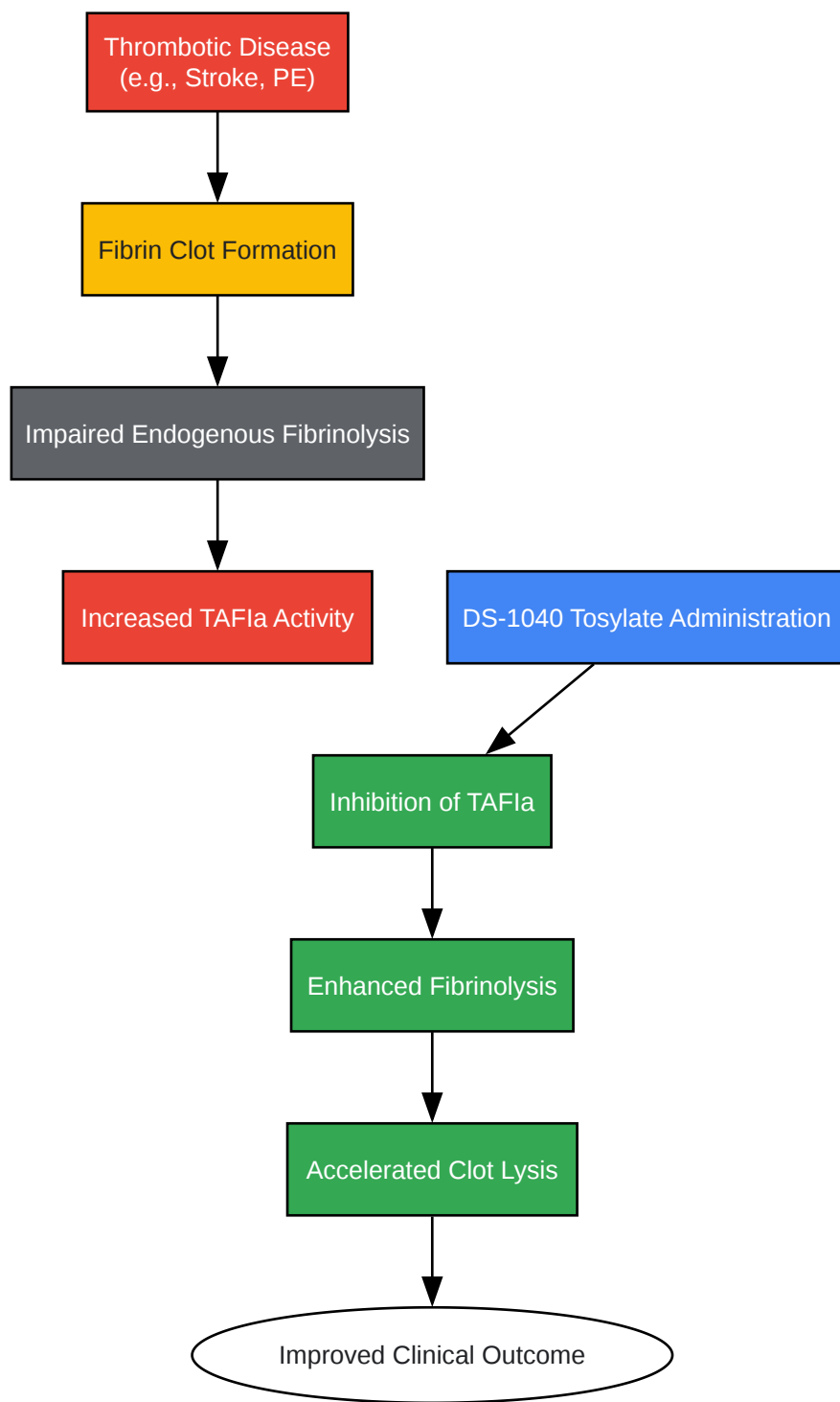
- Male Wistar rats

Procedure:

- Anesthetize the rats according to approved institutional protocols.
- Surgically expose and cannulate the jugular vein for infusions and blood sampling.
- Induce thrombosis by a continuous intravenous infusion of tissue factor.
- Administer a single intravenous bolus of DS-1040 or vehicle control.
- Collect blood samples at specified time points to measure plasma D-dimer levels, a marker of fibrinolysis.
- At the end of the experiment, euthanize the animals and harvest the lungs to quantify fibrin deposition.
- Compare the extent of fibrinolysis (increased D-dimer, decreased lung fibrin) between DS-1040 treated and control groups.[\[1\]](#)

Therapeutic Rationale and Future Directions

The therapeutic rationale for DS-1040 is based on its ability to enhance the body's own clot-dissolving system with a potentially lower risk of bleeding compared to traditional thrombolytic agents.[\[1\]](#) Preclinical and early clinical studies have shown that DS-1040 can effectively inhibit TAFIa and promote fibrinolysis without significantly affecting bleeding time.[\[3\]](#)[\[5\]](#)



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Figure 4. Logical relationship of DS-1040's therapeutic rationale.

Further clinical development is warranted to establish the safety and efficacy of DS-1040 in various thrombotic indications. Its potential as a standalone therapy or in combination with

existing anticoagulants or thrombolytics is an area of active investigation. The protocols and data presented here provide a valuable resource for researchers in the field of thrombosis and hemostasis to further explore the therapeutic potential of DS-1040 and similar TAFIa inhibitors.

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